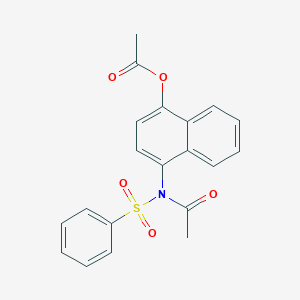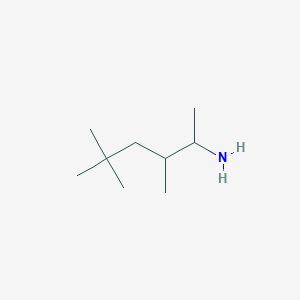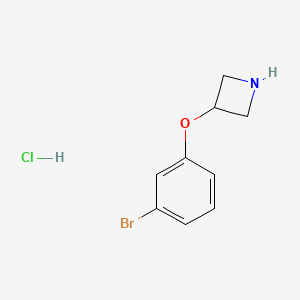
N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is a chemical compound with a molecular weight of 312.35 .
Molecular Structure Analysis
The molecular structure of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . The structure also includes a phenyl group and a sulfonamide group .Physical And Chemical Properties Analysis
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)-1-phenylmethanesulfonamide” has a molecular weight of 312.35 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
The pyrrolidine ring, a core structure in this compound, has been shown to be effective in the development of antibacterial agents. The variation in the N′-substituents of the pyrrolidine derivatives can significantly influence antibacterial activity . This compound, with its specific substituents, could be explored for its potential in creating new antibacterial drugs, especially considering the increasing need for novel antibiotics due to resistance to current treatments.
Anticancer Research
Pyrrolidine derivatives are also investigated for their anticancer properties. The introduction of the pyrrolidine ring into pharmacophores can lead to compounds with selective cytotoxicity against cancer cells. The compound could be a candidate for further SAR (Structure-Activity Relationship) studies to optimize its anticancer profile .
Antioxidant Development
Compounds with a pyrrolidine structure, such as the one you’ve mentioned, have been associated with antioxidant activities. These properties are crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders . Research into this compound could yield valuable insights into new antioxidant therapies.
Drug Design and Synthesis
The pyrrolidine ring is a common feature in many drugs and is valued for its ability to contribute to the stereochemistry of the molecule. The compound’s structure allows for efficient exploration of pharmacophore space, which is beneficial in the design and synthesis of new drugs with desired biological profiles .
Neuroprotective Agents
Derivatives of pyrrolidine have been studied for their neuroprotective effects. Given the structural analogies with piracetam, a well-known nootropic drug, this compound could be investigated for its potential benefits in cognitive enhancement and protection against neural damage .
Organic Synthesis
The compound’s versatile properties make it valuable in various applications within organic synthesis. It can serve as an intermediate in the synthesis of more complex molecules, which can then be used in a wide range of chemical and pharmaceutical research.
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-7-4-12-19(17)16-10-8-15(9-11-16)18-23(21,22)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,18H,4,7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQUXJQHGKJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2873440.png)
![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)


![N-(4-isopropylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2873449.png)

![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)